molecular formula C10H14O4 B8204159 1,2-Dimethoxy-4-(methoxymethoxy)benzene

1,2-Dimethoxy-4-(methoxymethoxy)benzene

Cat. No.: B8204159
M. Wt: 198.22 g/mol
InChI Key: IAUMQAWBNJRXKS-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-4-(methoxymethoxy)benzene is an organic compound with a complex structure featuring multiple methoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1,2-Dimethoxy-4-(methoxymethoxy)benzene typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of methoxy-protected intermediates, which are then subjected to further reactions to introduce the desired functional groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

1,2-Dimethoxy-4-(methoxymethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products with altered functional groups.

    Substitution: The compound can undergo substitution reactions, where one or more methoxy groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

1,2-Dimethoxy-4-(methoxymethoxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various purposes.

    Biology: The compound’s derivatives may be studied for their biological activity, including potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.

    Industry: It may be utilized in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-4-(methoxymethoxy)benzene involves its interaction with specific molecular targets and pathways The compound’s methoxy groups can participate in hydrogen bonding and other interactions, influencing its reactivity and effects

Comparison with Similar Compounds

1,2-Dimethoxy-4-(methoxymethoxy)benzene can be compared with other similar compounds, such as:

    1,2-Dimethoxybenzene: This compound has two methoxy groups attached to a benzene ring and serves as a simpler analog.

    1,2,4-Trimethoxybenzene: With three methoxy groups, this compound offers a different substitution pattern and reactivity.

    1,2-Bis(trimethylsilyloxy)benzene: Featuring trimethylsilyloxy groups, this compound has distinct properties and applications.

The uniqueness of this compound lies in its specific arrangement of methoxy groups, which imparts unique chemical and physical properties, making it valuable for specialized applications.

Properties

IUPAC Name

1,2-dimethoxy-4-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-11-7-14-8-4-5-9(12-2)10(6-8)13-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUMQAWBNJRXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 3,4-bis(methyloxy)phenol (Commercial eg Alfa Aesar) (1.0 g) and DIPEA (2.28 ml) in DCM (15 ml) was added chloromethyl methyl ether (0.74 ml) at 0 C. After stirring at 25-30 C. for 17 h, the reaction was washed with dilute hydrochloric acid and saturated aqueous sodium bicarbonate. This was dried over sodium sulphate and purified through silica eluting with 0-5% ethyl acetate in hexane, to give the title compound, 0.80 g
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.28 mL
Type
reactant
Reaction Step One
Quantity
0.74 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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